6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine
Description
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
6-(3,5-dimethylphenoxy)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-8(2)5-9(4-7)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15) |
InChI Key |
WBEHRAMVNFBAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C |
Origin of Product |
United States |
Preparation Methods
Amination of 4,6-Dichloro-5-Nitropyrimidine
Aqueous ammonium hydroxide reacts with 4,6-dichloro-5-nitropyrimidine in tetrahydrofuran (THF) at 55°C, yielding 6-chloro-5-nitropyrimidin-4-amine with 93% efficiency. Sodium bicarbonate acts as a mild base to neutralize HCl byproducts, while THF facilitates solubility. Post-reaction, solvent removal and flash chromatography (dichloromethane:methanol = 100:1) isolate the product as a yellow solid.
Table 1: Reaction Conditions for 6-Chloro-5-Nitropyrimidin-4-Amine Synthesis
| Starting Material | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4,6-Dichloro-5-nitropyrimidine | NH₄OH, NaHCO₃ | THF | 55°C | 93% |
Nucleophilic Aromatic Substitution with 3,5-Dimethylphenol
The chlorinated intermediate undergoes substitution with 3,5-dimethylphenol to introduce the phenoxy group. This step leverages the electron-deficient pyrimidine ring, activated by the nitro group, to facilitate nucleophilic attack.
Palladium-Catalyzed Coupling
A Pd₂(dba)₃ catalyst with (R)-BINAP ligand in acetonitrile enables efficient substitution at room temperature. The reaction proceeds under inert argon atmosphere, with potassium carbonate deprotonating the phenol to enhance nucleophilicity. Typical conditions include:
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : (R)-BINAP (6 mol%)
-
Base : K₂CO₃ (1.4 equiv)
-
Solvent : Acetonitrile
Mechanistic Insight :
The nitro group at position 5 activates the pyrimidine ring for nucleophilic substitution at position 6. The palladium catalyst likely stabilizes the transition state, while BINAP ensures stereoelectronic compatibility.
Table 2: Optimization of Substitution Conditions
| Catalyst System | Ligand | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Pd₂(dba)₃ + (R)-BINAP | Phosphine | Acetonitrile | 3.5 | 98.9% |
Alternative Routes and Intermediate Modifications
Vilsmeier Reagent-Mediated Chlorination
Patent US5917042A describes chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using a Vilsmeier reagent (halomethylenimminium salt). This method generates 2,5-diamino-4,6-dichloropyrimidine, which can be nitrated and functionalized further. However, scalability challenges and low yields (≤37%) limit its industrial utility.
Purification and Scale-Up Considerations
Workup Procedures
Post-reaction mixtures are treated with brine to remove inorganic salts, followed by acetonitrile extraction and drying over Na₂SO₄. Final purification involves washing with ethyl acetate and diethyl ether to isolate the product as a crystalline solid.
Industrial-Scale Challenges
Large-scale synthesis faces hurdles such as:
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 6-(3,5-dimethylphenoxy)-5-aminopyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors crucial for microbial growth, positioning it as a potential antimicrobial agent.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve targeting specific pathways related to cell survival and growth.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that 6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine effectively inhibits the growth of various cancer cell lines. For instance, a study showed significant cytotoxicity against breast cancer cells (MCF-7) at micromolar concentrations.
- Antimicrobial Efficacy : Research has highlighted its potential as an antimicrobial agent against resistant strains of bacteria. The compound exhibited inhibitory effects on specific enzymes critical for bacterial survival.
- Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) have provided insights into how modifications to the phenoxy or pyrimidine moieties can enhance biological activity or selectivity towards certain targets.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Phenoxy vs. Chloro Substituents: The 3,5-dimethylphenoxy group at position 6 introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like chloro or methyl .
- Amino Group Variations: The primary amino group at position 4 in the target compound contrasts with tertiary or secondary amines in analogs (e.g., N,N-dibenzyl or N-methyl-N-phenyl), which could influence solubility and hydrogen-bonding interactions .
Physicochemical Properties
- Solubility: The primary amino group may enhance aqueous solubility relative to N,N-dibenzyl or N-methyl-N-phenyl analogs .
Biological Activity
6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C_{12}H_{12}N_{4}O_{3}
Molecular Weight: 232.25 g/mol
The compound features a pyrimidine ring substituted with a nitro group and a 3,5-dimethylphenoxy group. This unique structural arrangement contributes to its distinctive biological properties.
The biological activity of 6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
- Receptor Binding: Research indicates that it may bind to receptors involved in cellular signaling pathways, potentially affecting neurotransmitter systems and cellular responses.
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through mechanisms involving cell membrane disruption or interference with metabolic pathways in pathogens.
Anticancer Activity
Several studies have investigated the anticancer potential of 6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine:
- In Vitro Studies: The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, it was found to induce apoptosis in MDA-MB-231 breast cancer cells, demonstrating its potential as an anticancer agent.
- Mechanistic Insights: The mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression, leading to reduced viability of cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity: It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating infections.
- Mode of Action: The antimicrobial effects may result from interference with bacterial cell wall synthesis or disruption of metabolic functions within microbial cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in MDA-MB-231 cells | |
| Antimicrobial | Inhibition of growth in Gram-positive/negative bacteria | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Research Insights
Recent studies have focused on elucidating the specific interactions between 6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine and its biological targets. Molecular docking studies indicate strong binding affinities to various enzymes involved in cancer metabolism and microbial resistance mechanisms.
Q & A
Q. How can researchers optimize the synthesis of 6-(3,5-dimethylphenoxy)-5-nitropyrimidin-4-amine while minimizing byproduct formation?
To optimize synthesis, employ design of experiments (DOE) methodologies such as factorial design or response surface modeling. For example, systematically vary reaction parameters (e.g., temperature, molar ratios of reactants, solvent polarity) and analyze their effects on yield and purity using HPLC or LC-MS . Evidence from pyrimidine derivative synthesis (e.g., 6-methyl-2-phenyl-substituted analogs) suggests that nitro-group positioning and phenoxy-substituent steric effects significantly influence reaction pathways . Use kinetic studies to identify rate-limiting steps and adjust catalysts (e.g., Lewis acids) accordingly.
Q. What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
Key techniques include:
- X-ray crystallography to resolve the nitro group’s spatial orientation and hydrogen-bonding interactions (as demonstrated for structurally similar pyrimidine derivatives in ).
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and electronic environments. For nitro-pyrimidines, observe deshielding effects on adjacent protons .
- FT-IR to validate nitro (NO₂) and amine (NH₂) functional groups via characteristic stretching frequencies.
Advanced Research Questions
Q. How can mechanistic pathways for nitro-group reduction in this compound be elucidated?
Use density functional theory (DFT) calculations to model electron-density distributions and predict reactive sites. Pair computational results with experimental methods like cyclic voltammetry to assess redox behavior. For instance, studies on nitropyrimidine derivatives show that steric hindrance from 3,5-dimethylphenoxy groups may slow reduction kinetics . Validate hypotheses via isotopic labeling (e.g., ¹⁵N) and in situ monitoring (e.g., Raman spectroscopy).
Q. What strategies address contradictions in reported biological activity data for structurally similar nitropyrimidines?
Conduct structure-activity relationship (SAR) studies with controlled variables:
- Compare substituent effects (e.g., methyl vs. chloro groups) on bioactivity using standardized assays (e.g., enzyme inhibition).
- Apply multivariate statistical analysis to decouple electronic (e.g., nitro-group electron-withdrawing effects) and steric contributions .
- Reconcile discrepancies by revisiting crystallization conditions (e.g., polymorphic forms affecting solubility/bioavailability) .
Q. How can computational methods accelerate reaction design for derivatives of this compound?
Adopt quantum mechanics/molecular mechanics (QM/MM) hybrid models to simulate reaction trajectories. For example, ICReDD’s reaction path search methods (combining quantum chemistry and machine learning) can predict optimal conditions for introducing novel substituents . Validate predictions via high-throughput screening (HTS) and DOE-guided parameter optimization .
Q. What methodologies are recommended for assessing photostability and degradation pathways?
- Photodegradation studies : Expose the compound to UV-Vis light (e.g., 254–365 nm) and analyze degradation products via HPLC-MS/MS. Compare with DFT-predicted radical intermediates .
- Accelerated stability testing : Use Arrhenius modeling to extrapolate shelf-life under varying humidity/temperature conditions .
Q. How can process intensification improve scalability for derivatives?
Implement microreactor technology to enhance heat/mass transfer during nitration and amination steps. Reference CRDC’s subclass RDF2050112 (reaction fundamentals and reactor design) for guidance on continuous-flow systems . Pair with real-time PAT (process analytical technology) tools like inline NMR for quality control.
Cross-Disciplinary Methodological Questions
Q. How can comparative analysis frameworks resolve ambiguities in substituent effects?
Apply comparative case study methodologies (adapted from social sciences ) to systematically contrast this compound with analogs (e.g., 6-chloro-2-trifluoromethylpyrimidin-4-amine ). Use clustering algorithms to group compounds by electronic/steric properties and correlate with experimental outcomes (e.g., catalytic efficiency).
Q. What experimental frameworks integrate computational predictions with empirical validation?
Develop a closed-loop workflow :
Generate initial hypotheses via DFT or molecular docking.
Design focused libraries (e.g., 5–10 derivatives) using combinatorial chemistry.
Validate predictions via crystallography (for structural fidelity) and bioassays.
Feed results back into computational models to refine accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
